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molecular formula C6H10O3 B8743412 2-But-3-en-2-yloxyacetic acid

2-But-3-en-2-yloxyacetic acid

Cat. No. B8743412
M. Wt: 130.14 g/mol
InChI Key: RBJHSDSNCPJRER-UHFFFAOYSA-N
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Patent
US06071954

Procedure details

To a solution of the alcohol of Step 3 (2.87 g, 11.8 mmol) and the acid from step 1 (2.0 g, 15.4 mmol) in CH2Cl2 (30 mL) was added CMC (7.5 g, 17.7 mmol), along with 50 mg of DMAP. After stirring overnight, H2O (20 mL) was ad ded and the product was extracted with CH2Cl2. The organic layer was dried (MgSO4), filtered and evaporated. Purification was effected by flash chromatography (1:5 EtOAc:hexane) to yield 2.97 g of an oil.
Quantity
2.87 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mg
Type
catalyst
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
O[C:2]([CH3:16])(C)[C:3]([C:5]1C=CC(S(C)(=O)=O)=CC=1)=[O:4].CC(C)[C:19]([C:21]1C=CC(SC)=CC=1)=[O:20].[OH2:30]>C(Cl)Cl.CN(C1C=CN=CC=1)C>[CH3:5][CH:3]([O:4][CH2:21][C:19]([OH:30])=[O:20])[CH:2]=[CH2:16]

Inputs

Step One
Name
Quantity
2.87 g
Type
reactant
Smiles
OC(C(=O)C1=CC=C(C=C1)S(=O)(=O)C)(C)C
Name
Quantity
2 g
Type
reactant
Smiles
CC(C(=O)C1=CC=C(C=C1)SC)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
50 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(C=C)OCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.97 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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